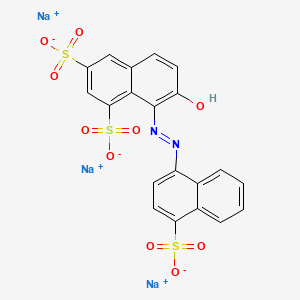

CID 141146439

Description

Properties

CAS No. |

2611-82-7 |

|---|---|

Molecular Formula |

C20H14N2NaO10S3 |

Molecular Weight |

561.5 g/mol |

IUPAC Name |

trisodium;7-hydroxy-8-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-1,3-disulfonate |

InChI |

InChI=1S/C20H14N2O10S3.Na/c23-16-7-5-11-9-12(33(24,25)26)10-18(35(30,31)32)19(11)20(16)22-21-15-6-8-17(34(27,28)29)14-4-2-1-3-13(14)15;/h1-10,23H,(H,24,25,26)(H,27,28,29)(H,30,31,32); |

InChI Key |

KXMHPLQKWLVZCN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)O)N=NC3=C(C=CC4=CC(=CC(=C43)S(=O)(=O)O)S(=O)(=O)O)O.[Na] |

Appearance |

Solid powder |

Color/Form |

Maroon powde |

Other CAS No. |

2611-82-7 |

physical_description |

Reddish powder or granules |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

0.13 M 80 mg/ml in water, 80 mg/ml in methyl Cellosolve, and 0.9 mg/ml in ethanol. |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

1,3-naphthalenedisulfonic acid, 7-hydroxy-8-((4-sulfo-1-naphthalenyl azo) trisodium salt) 1-(1-naphthylazo)-2-hydroxynaphthalene-4',6,8-trisulfonate Acid Red-18 C.I. food red 16255 cochineal red cochineal red A E 124 new coccine ponceau 4R Scarlet-3R |

Origin of Product |

United States |

Foundational Aspects of Ponceau 4r in Academic Inquiry

Contextualization of Synthetic Azo Dyes in Scientific Inquiry

Synthetic azo dyes represent the largest and most diverse group of colorants used across various industries, including textiles, food, and pharmaceuticals. wikipedia.orgpsiberg.comnih.govcompliancegate.com Characterized by the presence of one or more azo groups (—N=N—) connecting aromatic rings, these compounds are prized for their cost-effectiveness, stability, and the wide spectrum of vibrant colors they can produce. psiberg.com The history of synthetic dyes began in the mid-19th century, marking a significant shift from reliance on natural colorants. psiberg.com

The core of azo dye synthesis involves a two-step process: diazotization of a primary aromatic amine, followed by a coupling reaction with an electron-rich component such as a phenol (B47542) or another aromatic amine. psiberg.comwixsite.com This versatility in synthesis allows for the creation of a vast array of dyes with specific properties tailored to their intended application. psiberg.com

In scientific inquiry, azo dyes are not only studied for their industrial applications but also for their chemical and physical properties, which are of fundamental interest. Their interaction with light, solubility, and stability under various conditions are key areas of research. wixsite.com Furthermore, the potential for some azo dyes to break down under reductive conditions to form aromatic amines has made them a subject of toxicological and environmental research. wikipedia.orgsustainability-directory.com This has led to the development of numerous analytical techniques for their detection and quantification in various matrices. rjptonline.orgnih.govtubitak.gov.truaf.edu

Historical Trajectory of Ponceau 4R in Research and Regulatory Landscapes

Ponceau 4R (also known as Cochineal Red A, E124) is a strawberry-red azo dye synthesized from aromatic hydrocarbons. wikipedia.orgchemeurope.com Its history is intertwined with the broader history of food additive regulation. Initially introduced as a stable and vibrant alternative to natural red colorants, its use became widespread in numerous food products.

The regulatory journey of Ponceau 4R has been marked by differing approaches across the globe. In the United States, it is not an approved color additive for human consumption, and the FDA has issued alerts and recalls for products found to contain it. wikipedia.orgfda.govfood-safety.com In contrast, Ponceau 4R is permitted for use in food and beverages in Europe, Asia, and Australia, though with specified acceptable daily intake (ADI) levels and often with labeling requirements. wikipedia.orgiacmcolor.org

Key regulatory bodies have periodically re-evaluated the safety of Ponceau 4R. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) established an ADI of 0-4 mg/kg of body weight in 1983, which was maintained in 2011. iacmcolor.orgfao.org The European Food Safety Authority (EFSA) also conducted re-evaluations. In 2009, following a study that suggested a possible link between a mixture of certain artificial colors, including Ponceau 4R, and hyperactivity in children, EFSA lowered the ADI to 0.7 mg/kg body weight per day. wikipedia.orgiacmcolor.orgjust-food.com However, EFSA also concluded that the available scientific evidence did not substantiate a direct causal link between the color additives and behavioral effects. wikipedia.org These regulatory decisions reflect an ongoing scientific dialogue and a precautionary approach in some jurisdictions.

Scope and Objectives of Contemporary Academic Research on Ponceau 4R

Contemporary academic research on Ponceau 4R is multifaceted, addressing areas from analytical chemistry to environmental science and toxicology. A significant portion of research focuses on developing and refining analytical methods for its detection and quantification in complex matrices like foodstuffs and beverages. rjptonline.orgnih.govtubitak.gov.truaf.edu Techniques such as high-performance liquid chromatography (HPLC), derivative spectrophotometry, and various microextraction methods are continuously being improved for greater sensitivity and accuracy. rjptonline.orgnih.govtubitak.gov.tr

Another major area of investigation is the degradation of Ponceau 4R. Due to its stable chemical structure, the dye is not easily biodegradable, which raises environmental concerns. oup.com Researchers are exploring various advanced oxidation processes and microbial degradation methods to effectively remove it from wastewater. oup.com Studies have investigated the efficacy of ozonation and adsorption using novel materials like chitosan-nickel ferrite (B1171679) nanoparticles. nih.gov

Toxicological research continues to be a key focus, with in vitro studies examining the potential genotoxic effects of Ponceau 4R at various concentrations. oup.com Some studies have investigated its effects on cellular systems and DNA, contributing to the body of evidence assessed by regulatory agencies. oup.comresearchgate.netnih.gov Furthermore, novel applications for Ponceau 4R are being explored, such as its use as a staining agent for proteins in polyacrylamide gel electrophoresis (PAGE), where it has been shown to be a sensitive and rapid alternative to traditional dyes. ccsenet.orgresearchgate.net

Data Tables

Table 1: Chemical and Physical Properties of Ponceau 4R

| Property | Value |

|---|---|

| Chemical Name | Trisodium (B8492382) 2-hydroxy-1-(4-sulfonato-1-naphthylazo)-6,8-naphthalenedisulfonate |

| Synonyms | Cochineal Red A, New Coccine, C.I. Food Red 7, E124, C.I. 16255 |

| CAS Number | 2611-82-7 |

| Molecular Formula | C₂₀H₁₁N₂Na₃O₁₀S₃ |

| Molecular Weight | 604.47 g/mol |

| Appearance | Reddish powder or granules |

| Solubility in Water | 80 mg/mL |

| Solubility in Ethanol (B145695) | Sparingly soluble (0.9 mg/mL) |

| Maximum Absorption Wavelength (λmax) | 505-510 nm (in 0.02 mol/l ammonium (B1175870) acetate) |

| Stability | Stable to light, heat, and acid; fades in the presence of ascorbic acid. |

(Source: nih.govwikipedia.orgfao.orgnih.govjagson.com)

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| Allura Red AC |

| Aniline |

| Ascorbic Acid |

| Benzidine |

| Brilliant black |

| Carmoisine |

| Chitosan |

| Coomassie Brilliant Blue R250 |

| Naphthionic acid |

| Naphthalene (B1677914) |

| Nickel ferrite |

| Nitric acid |

| 2-Naphthol-6,8-disulfonic acid (G acid) |

| Ponceau 4R |

| Quinoline Yellow WS |

| Sodium benzoate |

| Sodium nitrite |

| Sulfuric acid |

| Sunset Yellow FCF |

| Tartrazine |

(Source: wikipedia.orgpsiberg.comrjptonline.orgwikipedia.orgnih.govccsenet.orgnih.gov)

Advanced Analytical Methodologies for Ponceau 4r Determination

Spectrophotometric Approaches for Quantitative and Qualitative Analysis

Spectrophotometry provides a suite of powerful tools for the analysis of Ponceau 4R. These methods are often favored for their speed and simplicity. However, the inherent spectral overlap of Ponceau 4R with other dyes in mixtures necessitates the use of advanced derivative and ratio spectra techniques to achieve resolution.

Derivative Spectrophotometry Techniques for Multicomponent Analysis

Derivative spectrophotometry is a well-established technique for resolving spectral overlap in multicomponent analysis, enhancing the analytical signal of interest. By calculating the first or higher-order derivative of an absorption spectrum, minor spectral features are amplified, allowing for the quantification of an individual component in a mixture at a "zero-crossing" point of the interfering component.

Several studies have successfully applied this technique to determine Ponceau 4R in the presence of other synthetic dyes. For instance, a first-derivative spectrophotometric method was developed for the simultaneous determination of Ponceau 4R and Brilliant Black. rjptonline.org Due to their overlapping spectra, direct measurement is not feasible; however, the derivative method allowed for the determination of Ponceau 4R at 454 nm, a zero-crossing point for Brilliant Black. rjptonline.org The linearity for Ponceau 4R was established in the concentration range of 3–40 µg/mL. rjptonline.org

Similarly, various derivative spectrophotometric methods have been developed for analyzing binary mixtures of Ponceau 4R (E124) and Carmoisine (E122) in soft drinks. nih.govresearchgate.netnih.gov One such method involves recording the first derivative curves and determining each component using the zero-crossing technique. nih.govnih.gov Another approach, the derivative differential procedure, measures the difference in absorptivities derivatized in the first order between a sample in 0.1 N NaOH and an equimolar solution in 0.1 N HCl. nih.govnih.gov For the Ponceau 4R and Carmoisine mixture, this method identified 451 nm as the optimal wavelength for determining Ponceau 4R. nih.govnih.gov The compensation method is another derivative technique where, by using ratios of the derivative maxima, one component's signal in the mixture can be precisely nullified, allowing for the determination of the other. nih.govnih.gov

The application of first-derivative spectrophotometry has also been demonstrated for the analysis of Ponceau 4R, Sunset Yellow, and Tartrazine in confectionery products. researchgate.net This approach effectively overcomes the problem of overlapping spectral bands, enabling quantification. researchgate.net

Table 1: Application of Derivative Spectrophotometry for Ponceau 4R Analysis

| Analyte Mixture | Wavelength for Ponceau 4R | Linearity Range (Ponceau 4R) | Reference |

| Ponceau 4R & Brilliant Black | 454 nm (¹D) | 3 - 40 µg/mL | rjptonline.org |

| Ponceau 4R & Carmoisine | 451 nm (¹D Difference) | 2 - 10 µg/mL | nih.gov |

| Ponceau 4R & Sunset Yellow | Not Specified | 6 - 24 µg/mL | researchgate.net |

Ratio Spectra First-Order Derivative UV Spectrophotometry Applications

The ratio spectra first-order derivative technique is another powerful evolution of spectrophotometry used for resolving binary mixtures. This method involves dividing the absorption spectrum of the mixture by the spectrum of one of the components, which serves as a "divisor." The first derivative of this resulting ratio spectrum is then used for quantification.

This approach has been successfully applied to the simultaneous determination of Ponceau 4R and Carmoisine. nih.govresearchgate.net In this application, to determine Ponceau 4R, the stored spectra of its standard solutions were divided by a standard spectrum of Carmoisine (e.g., at 6 μg mL⁻¹). The first derivative of the subsequent ratio spectra was calculated, and the concentration of Ponceau 4R was found to be proportional to the amplitude of the maximum at 344 nm. nih.gov This method demonstrated good linearity, with a limit of detection (LOD) of 0.081 μg mL⁻¹ and a limit of quantification (LOQ) of 0.270 μg mL⁻¹ for Ponceau 4R. nih.gov

A similar methodology was used for analyzing mixtures of Tartrazine and Ponceau 4R in a phosphate (B84403) buffer medium at pH 7.0. researchgate.net The linearity for Ponceau 4R in this system was established in the range of 1.00–52.00 μg mL⁻¹. The results obtained by this method were statistically comparable to those from a high-performance liquid chromatographic (HPLC) method. researchgate.net

UV-Visible Absorption Spectroscopy for Spectral Characterization

UV-Visible absorption spectroscopy is fundamental for the initial characterization of Ponceau 4R. The spectrum provides essential information about its light-absorbing properties, which are dictated by its chemical structure, specifically the presence of chromophores like the azo group (N=N) and the naphthalene (B1677914) rings. nih.gov

In an ammonium (B1175870) acetate (B1210297) solution (0.02 mol/l), Ponceau 4R exhibits a maximum absorption wavelength (λmax) between 505 and 510 nm. fao.org Studies have specifically recorded the λmax at 508 nm. rjptonline.org The visible region of the electromagnetic spectrum spans from approximately 400 nm to 780 nm. msu.edu The absorption of light in the 500-520 nm range typically corresponds to a substance appearing red, which is consistent with the strawberry-red color of Ponceau 4R. msu.eduselleckchem.com

Furthermore, the fluorescence spectra of Ponceau 4R have been studied, revealing four distinct fluorescence peaks at 420 nm, 530 nm, 635 nm, and 687 nm when induced by light ranging from 220-400 nm. nih.gov This complex fluorescence is attributed to the molecule's large, conjugated naphthalene structure and the presence of both electron-donating (-OH) and electron-withdrawing (N=N) groups. nih.gov

Chromatographic Separation and Quantification Techniques

Chromatographic methods, particularly HPLC, are the gold standard for the separation and quantification of food dyes due to their high resolution, sensitivity, and specificity.

High-Performance Liquid Chromatography (HPLC) Developments

HPLC methods are widely used for the determination of Ponceau 4R in various matrices. rjptonline.org An eco-friendly HPLC method was recently developed for the simultaneous detection of Ponceau 4R and Carmoisine, utilizing an ethanol-acetate buffer as the mobile phase, which aligns with the principles of green analytical chemistry. nih.gov This method, validated according to ICH guidelines, demonstrated good linearity, precision, and sensitivity. nih.gov

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common mode of HPLC used for analyzing Ponceau 4R and other water-soluble synthetic dyes. nih.govmdpi.com In RP-HPLC, a non-polar stationary phase (like C18) is used with a more polar mobile phase.

Numerous RP-HPLC methods have been developed for the simultaneous determination of Ponceau 4R in mixtures with other dyes such as Quinoline Yellow, Sunset Yellow, Tartrazine, and Carmine in vitamin preparations. nih.govmdpi.com One such method uses a C18 column with isocratic elution, allowing for the analysis of five dyes within 10 minutes. nih.govmdpi.com A diode-array detector (DAD) is often employed to monitor the dyes across a wide range of wavelengths (e.g., 190 to 800 nm), with identification based on a comparison of retention times with standards. nih.gov

Another RP-HPLC method was established for the simultaneous determination of Allura Red AC and Ponceau 4R in soft drinks. researchgate.net The sample preparation for this method is straightforward, requiring only filtration and pH adjustment before injection into the chromatograph. researchgate.net A study focused on developing a method for detecting non-permitted basic dyes also utilized a reversed-phase C18 column, demonstrating the versatility of this stationary phase for dye analysis. nih.gov

Table 2: Selected Reversed-Phase HPLC Methods for Ponceau 4R Determination

| Co-analytes | Column | Mobile Phase | Detection | Retention Time (Ponceau 4R) | Reference |

| Quinoline Yellow, Sunset Yellow, Tartrazine, Carmine | C18 (250 mm × 4.6 mm, 5 µm) | Acetonitrile and a mixture of CH₃COONa:CH₃OH (85:15, v/v) in a ratio of 20:80 (v/v) for red capsules. | Diode-Array Detector (DAD) | Not Specified | nih.govmdpi.com |

| Carmoisine | Agilent Eclipse Plus C18 (250 × 4.6 mm, 5 µm) | Ethanol-acetate buffer pH 5 (60:40, v/v) | 515 nm | 2.276 min | nih.gov |

| Allura Red AC | Not Specified | Not Specified | Not Specified | Not Specified | researchgate.net |

Diode Array Detection (DAD) and Variable Wavelength Ultraviolet Detection (VWUVD) in HPLC

High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD), also known as a Photo Diode Array (PDA) detector, is a powerful and widely used technique for the simultaneous detection and quantification of multiple compounds. scioninstruments.com A DAD system utilizes a light source that emits a broad spectrum of UV-Visible light (e.g., 190 to 900 nm) which passes through the sample as it elutes from the HPLC column. scioninstruments.com Unlike a standard variable wavelength detector that measures absorbance at a single pre-set wavelength, the DAD employs an array of photodiodes to capture an entire absorbance spectrum for the analyte at each point in the chromatogram. scioninstruments.comglsciences.com This provides three-dimensional data (time, absorbance, and wavelength), which is invaluable for method development, peak purity analysis, and compound identification based on its unique spectral characteristics. scioninstruments.com

In the analysis of Ponceau 4R, HPLC-DAD methods offer reliability and precision. For instance, a method developed for the simultaneous determination of 12 food dyes in meat products utilized a C18 reversed-phase column with a gradient elution of acetate buffer and acetonitrile. nih.gov The DAD was set to acquire data across a range of 250 to 600 nm, with the specific absorbance signal for Ponceau 4R being detected at 520 nm. nih.gov Another study successfully separated six synthetic pigments in ham, where Ponceau 4R was detected using a DAD with the wavelength programmed to switch during the chromatographic run to optimize detection for different analytes. spkx.net.cn

The performance of these methods is characterized by several key parameters, as detailed in the table below.

Interactive Table: Performance of HPLC-DAD Methods for Ponceau 4R Determination

| Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Relative Standard Deviation (RSD) (%) | Linearity Range (mg/L) | Source |

|---|---|---|---|---|---|---|

| Meat Products | 0.04 mg/L | 0.12 mg/L | Not Specified | Not Specified | 1.0 - 20.0 | nih.gov |

| Ham | 0.03 mg/kg | Not Specified | 97.44% | 0.47% | Not Specified | spkx.net.cn |

Tandem Mass Spectrometry (MS/MS) Coupling for Complex Matrices

When analyzing samples with complex matrices, such as food products, co-eluting substances can interfere with the analyte signal, a phenomenon known as the matrix effect. nih.govsemanticscholar.org Tandem mass spectrometry (MS/MS) coupled with liquid chromatography is a powerful technique to overcome these challenges. It offers superior selectivity and sensitivity by performing two stages of mass analysis. nih.gov In the first stage, the parent ion (in this case, the Ponceau 4R molecule) is selected. This ion is then fragmented, and in the second stage, a specific fragment ion (product ion) is monitored for quantification. This process, known as selected reaction monitoring (SRM), significantly reduces background noise and interferences from the matrix. nih.gov

The presence of interfering compounds in complex matrices can lead to ion suppression or enhancement, affecting the accuracy and reproducibility of the analysis. semanticscholar.org The high selectivity of LC-MS/MS minimizes these matrix effects, making it an indispensable tool for trace analysis in challenging samples like spices, which contain a multitude of compounds. semanticscholar.orgnih.gov For example, the analysis of Ponceau 4R can be complicated by the presence of its isomer, Azorubine, as they are isobaric (have the same nominal mass). High-resolution mass spectrometry or very precise chromatographic separation is required to differentiate them. nih.gov

Ultra High Performance Liquid Chromatography Coupled with High-Resolution Quadrupole-Time-of-Flight Mass Spectrometry (UHPLC-Q-TOF-MS/MS) for Non-Target Screening

Non-target screening is an advanced analytical strategy used to identify a broad range of unknown chemicals in a sample without a pre-defined list of targets. rsc.orgcapes.gov.brresearchgate.net This approach is facilitated by Ultra High Performance Liquid Chromatography (UHPLC) for rapid separation, coupled with high-resolution mass spectrometry (HRMS), particularly Quadrupole-Time-of-Flight (Q-TOF) systems. rsc.orgresearchgate.net

A Q-TOF mass spectrometer provides high mass accuracy (typically within 5 ppm), allowing for the determination of the elemental composition of detected ions. researchgate.net In a non-target screening workflow, the instrument acquires full-spectrum MS and MS/MS data for all detectable ions in the sample. nih.gov This data is then processed by specialized software to detect features (peaks) and compare their accurate mass and fragmentation patterns against extensive spectral libraries or databases. nih.govresearchgate.net

A screening method for artificial colors and illegal dyes in spices utilized UHPLC-QTOF-MS with a Sequential Window Acquisition of all THeoretical fragment-ion spectra (SWATH) approach. nih.gov This data-independent acquisition strategy involves systematically acquiring MS/MS spectra for all ions within specified mass-to-charge ratio (m/z) windows. nih.gov To confidently identify compounds like Ponceau 4R, a comprehensive in-house MS/MS spectral library was created. This library is critical for comparing experimental spectra with reference spectra to confirm the identity of detected compounds. nih.gov

Thin Layer Chromatography (TLC) and On-Plate Solid-Phase Extraction for Multi-Residue Analysis

Thin Layer Chromatography (TLC) is a planar chromatographic technique that is simple, rapid, and cost-effective, making it suitable for screening a large number of samples. researchgate.netiaea.org The method involves spotting a sample onto a plate coated with a stationary phase (e.g., silica (B1680970) gel). nih.gov A mobile phase (solvent) moves up the plate by capillary action, and compounds separate based on their differential partitioning between the stationary and mobile phases. nih.gov The separation results in spots at different heights, characterized by the retention factor (Rf value). researchgate.net

TLC is particularly useful for multi-residue analysis, where multiple compounds can be screened simultaneously. nih.gov While modern instrumental methods like HPLC and GC are more common, TLC remains a valuable tool, especially in laboratories with limited resources. iaea.orgiaea.org Developments in plate coatings and detection methods have improved the performance of TLC for quantitative and qualitative analysis. researchgate.netiaea.org For example, various visualization reagents can be used to detect spots, and the minimum detectable quantity (MDQ) can range from nanograms to micrograms depending on the compound and detection method. researchgate.net Although specific applications of on-plate solid-phase extraction for Ponceau 4R are not detailed in the provided sources, the principle of TLC is widely applied for the analysis of various residues, such as pesticides in food matrices. researchgate.netnih.gov

Capillary Electrophoresis Methodologies for Dye Separation

Capillary Electrophoresis (CE) is a family of powerful separation techniques performed in narrow-bore capillaries under the influence of a high-voltage electric field. wikipedia.orglibretexts.org Analytes are separated based on their differential migration rates, which are governed by their charge-to-size ratio and the electroosmotic flow (EOF) within the capillary. libretexts.orgnvkc.nl

Several modes of CE exist, including Capillary Zone Electrophoresis (CZE), Capillary Gel Electrophoresis (CGE), and Micellar Electrokinetic Chromatography (MEKC). wikipedia.orglibretexts.org

Capillary Zone Electrophoresis (CZE): This is the most common form of CE, where separation occurs in a free electrolyte solution (buffer). libretexts.org Charged molecules like the anionic Ponceau 4R dye migrate at different velocities based on their electrophoretic mobility, allowing for efficient separation. nvkc.nl

Capillary Gel Electrophoresis (CGE): In this mode, the capillary is filled with a sieving matrix, such as a polymer gel. nih.gov Separation is based on molecular size, similar to traditional gel electrophoresis, as analytes navigate through the pores of the gel. libretexts.orgnih.gov

CE offers advantages of high separation efficiency, short analysis times, and minimal sample and reagent consumption. nvkc.nlyoutube.com It has been proposed as a viable method for the analysis of various food colorants, including Ponceau 4R. rjptonline.org

Electrochemical Sensor Development and Electroanalytical Chemistry

Electrochemical sensors offer a compelling alternative to chromatographic methods, providing high sensitivity, rapid analysis, low cost, and potential for miniaturization and on-site detection. scielo.brnih.gov

Voltammetric Techniques in Ponceau 4R Detection

Voltammetry is a category of electroanalytical methods where information about an analyte is derived by measuring the current as a function of an applied potential. scielo.br Techniques such as Differential Pulse Voltammetry (DPV) and Square Wave Voltammetry (SWV) are frequently used for their high sensitivity and resolution. colab.wsmdpi.com

The development of electrochemical sensors for Ponceau 4R often involves modifying the surface of a working electrode (e.g., a glassy carbon electrode, GCE) with nanomaterials to enhance its electrocatalytic activity. scielo.brresearchgate.net These modifications create a larger surface area and facilitate faster electron transfer, leading to a significant amplification of the electrochemical signal for Ponceau 4R. scielo.brmdpi.com

For example, a sensor using a GCE modified with reduced graphene oxide (r-GO/GCE) showed an excellent signal gain and well-defined oxidation peaks for Ponceau 4R. scielo.brunesp.br Another sensor based on an ionic liquid modified expanded graphite (B72142) paste electrode (IL-EGPE) was successfully used for the simultaneous determination of Ponceau 4R and Tartrazine. researchgate.net The research in this area has yielded sensors with remarkably low detection limits, often in the nanomolar range.

Interactive Table: Performance of Voltammetric Sensors for Ponceau 4R Determination

| Electrode System | Technique | Linear Range (µmol/L) | Limit of Detection (LOD) | Application | Source |

|---|---|---|---|---|---|

| Reduced Graphene Oxide/Glassy Carbon Electrode (r-GO/GCE) | Square Wave Voltammetry (SWV) | 0.200 - 20.0 | 0.0284 µmol/L | Instant Juice | scielo.brunesp.br |

| Ionic Liquid/Expanded Graphite Paste Electrode (IL-EGPE) | Square Wave Stripping Voltammetry (SWSV) | 0.01 - 5.0 | 1.4 nmol/L | Soft Drink | researchgate.net |

| Poly-sunset yellow/Multi-walled Carbon Nanotube | Differential Pulse Voltammetry (DPV) | 0.50 - 30.0 | 0.11 µmol/L | Jelly, Tap Water | colab.ws |

Differential Pulse Voltammetry (DPV) and Square Wave Voltammetry (SWV) Optimization

Differential Pulse Voltammetry (DPV) and Square Wave Voltammetry (SWV) are highly sensitive techniques favored for quantitative analysis due to their effective discrimination against background charging currents. biointerfaceresearch.comscielo.brnih.gov In DPV, fixed-amplitude pulses are superimposed on a linear potential ramp, and the current is sampled twice—before and at the end of the pulse. The difference is plotted, creating a peak-shaped voltammogram where the peak height is proportional to the analyte's concentration. biointerfaceresearch.com SWV combines a square wave modulation with a staircase waveform, where forward and reverse currents are measured on each pulse, and the resulting difference is plotted. scielo.br This method is often faster and can be more sensitive than DPV. scielo.brnih.gov

For the determination of Ponceau 4R, SWV has been shown to provide superior responses compared to other methods like Linear Sweep Voltammetry (LSV) and DPV. In one study, SWV demonstrated a 369% increase in peak current compared to LSV and a 105% increase compared to DPV. researchgate.net The optimization of instrumental parameters is key to maximizing sensitivity. For Ponceau 4R analysis using a reduced graphene oxide-modified glassy carbon electrode (r-GO/GCE), the optimal SWV parameters were determined as follows:

| Parameter | Optimized Value |

| Frequency | 25 Hz |

| Step Potential | 10 mV |

| Pulse Amplitude | 70 mV |

| Accumulation Time | 30 s |

| Data derived from research on r-GO/GCE for Ponceau 4R detection. mdpi.com |

These optimized conditions ensure a highly sensitive and well-defined analytical signal for the quantification of Ponceau 4R. mdpi.com

Linear Sweep Voltammetry (LSV) and Cyclic Voltammetry (CV) for Redox Behavior

Linear Sweep Voltammetry (LSV) and Cyclic Voltammetry (CV) are fundamental techniques for investigating the redox behavior of electrochemical systems. unesp.brfrontiersin.org In LSV, the potential is scanned linearly in one direction, while in CV the scan is reversed, allowing for the study of both the oxidation and subsequent reduction (or vice versa) of an analyte in a single experiment. nih.govnih.gov This provides critical information on reaction mechanisms, including the reversibility of the electron transfer process and the number of electrons involved. nih.gov

The electrochemical behavior of Ponceau 4R has been effectively studied using CV. Investigations reveal that the oxidation of Ponceau 4R is a quasi-reversible process. This is characterized by the presence of both an anodic (oxidation) and a corresponding cathodic (reduction) peak in the cyclic voltammogram. The study of how peak potentials shift and peak currents change with varying scan rates allows for the determination of whether the process is diffusion-controlled or adsorption-controlled. For Ponceau 4R, the process is often found to be primarily controlled by adsorption on the electrode surface. Research on a β-cyclodextrin modified electrode established the oxidation mechanism of Ponceau 4R through cyclic voltammetry. biointerfaceresearch.com

Adsorptive Stripping Differential Pulse Voltammetry (AdSDPV) Enhancements

Adsorptive Stripping Voltammetry (AdSV) is a two-step technique that significantly enhances detection sensitivity. It involves a preconcentration step where the target analyte is adsorbed onto the working electrode surface, followed by a voltammetric scan (the "stripping" step) to measure the signal from the accumulated analyte. When combined with DPV, the technique is known as Adsorptive Stripping Differential Pulse Voltammetry (AdSDPV) or, more simply, differential pulse adsorptive stripping voltammetry (DPAdSV), and it offers extremely low detection limits. nih.gov

This method has been successfully applied to Ponceau 4R determination. The use of a TiO2/electro-reduced graphene oxide (TiO2/ErGO) nanocomposite electrode boosted the AdSDPV response peak currents for Ponceau 4R. The effectiveness of the preconcentration step is highly dependent on factors like the pH of the supporting electrolyte and the accumulation time. Studies of Ponceau 4R using DP adsorptive stripping voltammetry show a strong pH dependence, with optimal signal enhancement achieved under specific acidic conditions. This enhancement is due to the increased adsorption of the dye onto the electrode surface before the potential sweep is initiated.

Advanced Electrode Modifications for Enhanced Sensitivity and Selectivity

The performance of any voltammetric analysis heavily relies on the working electrode. Modifying electrode surfaces with advanced nanomaterials can dramatically improve analytical performance by increasing the surface area, enhancing electron transfer kinetics, and promoting the selective accumulation of the target analyte.

Graphene-Based Electrode Architectures (Reduced Graphene Oxide, Electro-Reduced Graphene Oxide)

Graphene and its derivatives are revolutionary materials in electrochemistry due to their exceptional properties, including a massive surface area, high electrical conductivity, and strong mechanical stability. researchgate.net Reduced Graphene Oxide (r-GO) and Electro-Reduced Graphene Oxide (ErGO) are two of the most common forms used for modifying electrodes.

Sensors based on glassy carbon electrodes modified with r-GO have proven to be excellent for Ponceau 4R determination. mdpi.com The r-GO film provides a significant increase in the electroactive area and catalytic activity, leading to a substantial gain in the oxidation signal of Ponceau 4R. nih.gov This allows for detection at very low concentration levels, with limits of detection reported as low as 2.84 x 10⁻⁸ mol L⁻¹. Similarly, nanocomposites of ErGO combined with other materials, such as gold nanoparticles or metal oxides, create a synergistic effect that further enhances the sensor's performance for Ponceau 4R detection.

| Electrode Modifier | Technique | Linear Range (µmol L⁻¹) | Limit of Detection (µmol L⁻¹) | Reference |

| Reduced Graphene Oxide (r-GO) | SWV | 0.200 - 20.0 | 0.0284 | |

| AuNPs/Electro-Reduced Graphene Oxide (ErGO) | DPV | 0.03 - 10.0 | 0.0052 | |

| TiO₂/Electro-Reduced Graphene Oxide (ErGO) | AdSDPV | 0.01 - 5.0 | 0.0040 |

Metal Oxide Nanocomposite Electrodes (TiO₂, Alumina (B75360) Microfibers, ZnO)

Metal oxide nanostructures are widely used in sensor fabrication due to their high catalytic activity, stability, and low cost. nih.gov When combined with other nanomaterials like graphene, they form powerful nanocomposites for electrochemical sensing.

Titanium Dioxide (TiO₂): TiO₂ nanoparticles are known for their strong adsorptive ability and high electrical conductivity. A nanocomposite of TiO₂ and electro-reduced graphene oxide (TiO₂/ErGO) has been used to create a highly efficient sensor for Ponceau 4R. The TiO₂ nanoparticles, uniformly supported on ErGO flakes, provide a favorable interface for the adsorption and oxidation of the dye, leading to minimized overpotentials and significantly enhanced peak currents in AdSDPV measurements. unesp.br

Alumina Microfibers (Al₂O₃): An electrochemical sensor based on alumina microfibers has been developed for the highly sensitive and rapid detection of Ponceau 4R. researchgate.net The porous structure and large surface area of the alumina microfibers provide high accumulation efficiency for the dye, which remarkably increases its oxidation signal. researchgate.net This modification has enabled the detection of Ponceau 4R at nanomolar concentrations. researchgate.net

Zinc Oxide (ZnO): ZnO nanostructures are another promising material for electrochemical sensors, prized for their high surface-to-volume ratio, biocompatibility, and enhanced electron transport capabilities. mdpi.com While direct application for Ponceau 4R is not extensively documented in the reviewed literature, ZnO nanoparticles have been successfully integrated into nanocomposite electrodes, often with graphene, for the sensitive determination of other analytes. These ZnO-based sensors exhibit excellent electrocatalytic activity and provide a large surface area for analyte interaction, suggesting their strong potential for developing future sensors for Ponceau 4R and other food dyes.

Nanoparticle-Modified Electrodes (Diamond Nanoparticles, WS₂ Nanosheets)

The modification of electrode surfaces with various types of nanoparticles is a common strategy to improve sensor performance, offering enhanced catalytic activity and a higher signal-to-noise ratio.

Gold Nanoparticles (AuNPs): Gold nanoparticles are frequently used in sensor design due to their excellent conductivity and catalytic properties. Screen-printed electrodes modified with AuNPs loaded onto reduced graphene oxide have been shown to be highly effective for Ponceau 4R detection, providing a stable and sensitive platform for analysis.

Investigations into Electrocatalytic Oxidation Mechanisms

The electrochemical degradation of Ponceau 4R has been the subject of multiple investigations, primarily focusing on advanced oxidation processes (AOPs) that generate highly reactive hydroxyl radicals (•OH) for mineralization. The electro-Fenton (EF) process, in particular, has been studied for its efficacy in breaking down this complex azo dye.

In one such study, the mineralization of Ponceau 4R was examined in a synthetic solution using an undivided electrochemical cell with a graphite-felt cathode and a platinum (Pt) anode. ijert.org This process achieved a total organic carbon (TOC) reduction of 23.5% after four hours of treatment, indicating partial mineralization. ijert.org The relatively slow mineralization rate was attributed to the low oxidation power of the platinum anode against hardly oxidizable intermediates like short-chain carboxylic acids. ijert.org Further analysis revealed that all nitrogen from the dye molecule was converted into nitrate (B79036) ions (NO₃⁻). ijert.org

Different AOPs exhibit varying levels of efficiency. A comparison of electro-oxidation with electro-generated H₂O₂ (EO-H₂O₂), electro-Fenton (EF), and photo-electro-Fenton (PEF) using a Boron-Doped Diamond (BDD) anode demonstrated that all three methods could effectively degrade Ponceau 4R. researchgate.net The use of a BDD anode is noted to accelerate the decolorization rate of effluents containing azo dyes. researchgate.net

Table 1: Summary of Electrocatalytic Oxidation Studies on Ponceau 4R

| Process | Electrode System | Key Findings | Reference |

|---|---|---|---|

| Electro-Fenton (EF) | Graphite-felt cathode / Platinum anode | 23.5% TOC removal after 4 hours. Slow mineralization of intermediates. | ijert.org |

| Square Wave Voltammetry | Reduced Graphene Oxide-Modified Glassy Carbon Electrode (r-GO/GCE) | Well-defined oxidation peak at 0.61 V. H⁺/e⁻ participation ratio of 1/2. | scielo.br |

| Advanced Oxidation Processes | Boron-Doped Diamond (BDD) anode | BDD anodes accelerate decolorization. EF and PEF processes are effective for degradation. | researchgate.net |

Immunochemical Detection Systems

A highly sensitive and specific indirect competitive enzyme-linked immunosorbent assay (icELISA) has been successfully developed for the quantification of Ponceau 4R in food samples. acs.orgnih.gov This immunoassay provides a rapid and reliable alternative to traditional chromatographic methods. acs.org

The developed icELISA demonstrated a half-maximal inhibitory concentration (IC₅₀) of 36.82 ng/mL. acs.orgnih.gov The method is characterized by a low limit of detection (LOD) of 0.80 ng/mL and a wide linear working range from 1 to 10,000 ng/mL. acs.orgnih.govkisti.re.kr A key feature of this assay is its high specificity; investigations with five structurally similar analogues showed no significant cross-reactivity with the anti-Ponceau 4R polyclonal antibody (cross-reactivity <0.3%). acs.orgnih.gov

Validation of the icELISA was performed using various food matrices, including grape juice, carbonated beverages, and cocktails. The assay exhibited good performance with a recovery range of 93.87% to 103.77%. acs.orgnih.gov Furthermore, the method proved to be highly reproducible, with intra- and inter-assay coefficients of variation below 11.73%. acs.orgnih.gov These results confirm that the icELISA is a sensitive, accurate, specific, and simple method suitable for monitoring Ponceau 4R levels in food products. acs.orgnih.gov

Table 2: Performance Characteristics of the icELISA for Ponceau 4R Detection

| Parameter | Value | Reference |

|---|---|---|

| Half-Maximal Inhibitory Concentration (IC₅₀) | 36.82 ng/mL | acs.orgnih.govkisti.re.kr |

| Limit of Detection (LOD) | 0.80 ng/mL | acs.orgnih.govkisti.re.kr |

| Linear Range | 1–10,000 ng/mL | acs.orgnih.govkisti.re.kr |

| Recovery in Food Samples | 93.87% – 103.77% | acs.orgnih.gov |

| Intra- and Inter-assay CVs | <11.73% | acs.orgnih.gov |

| Cross-Reactivity (with 5 analogues) | <0.3% | acs.orgnih.gov |

The successful development of an immunoassay for a small molecule like Ponceau 4R hinges on the rational design of a hapten and the synthesis of an effective immunogen. researchgate.net Since Ponceau 4R is a hapten—a small molecule that cannot induce an immune response on its own—it must be conjugated to a larger carrier protein to become immunogenic. acs.orgeurjther.com

For the production of polyclonal antibodies against Ponceau 4R, a novel hapten was designed and synthesized. acs.orgnih.gov The strategy involved introducing a primary amine group into the structure of Ponceau 4R, creating a functional handle for conjugation without significantly altering the core structure of the target molecule. acs.orgnih.gov This is a critical step, as the hapten derivative should maintain a structure similar to the target analyte to ensure the generated antibodies have high specificity and affinity. researchgate.net

Following the synthesis of the hapten, an immunogen was prepared by covalently linking the hapten to a carrier protein. acs.org Glutaraldehyde was used as the cross-linking agent to facilitate the conjugation. acs.orgnih.gov This immunogen was then used to immunize rabbits, triggering the production of polyclonal antibodies specific to the Ponceau 4R molecule. acs.orgnih.govcreative-biolabs.com The resulting polyclonal antibodies were subsequently harvested and utilized in the development of the icELISA. acs.org

Emerging Spectroscopic and Microextraction Techniques

Terahertz (THz) spectroscopy is an emerging non-destructive analytical technique that has shown potential for the identification and characterization of food additives like Ponceau 4R. researchgate.netnih.govescholarship.org This technique probes low-frequency molecular vibrations and intermolecular interactions, providing a unique spectral fingerprint for many crystalline compounds. escholarship.org

Studies on Ponceau 4R using THz spectroscopy have successfully identified its characteristic absorption frequencies. researchgate.net The THz spectrum of Ponceau 4R exhibits strong absorption peaks at 1.41 THz, 1.74 THz, and 3.81 THz. researchgate.net These distinct spectral "signatures" allow for the unambiguous identification of the colorant in various food products. researchgate.net The ability to penetrate many materials non-invasively makes THz spectroscopy a promising tool for quality control and inspection in the food industry. nih.govescholarship.org Research has also shown that Ponceau 4R is an anisotropic crystalline dye, a property that can be studied using techniques related to THz optics. researchgate.net

Table 3: Characteristic THz Absorption Frequencies for Ponceau 4R

| Absorption Peak | Reference |

|---|---|

| 1.41 THz | researchgate.net |

| 1.74 THz | researchgate.net |

| 3.81 THz | researchgate.net |

Raman spectroscopy and its highly sensitive variant, Surface-Enhanced Raman Scattering (SERS), have been effectively employed for the investigation and detection of Ponceau 4R. nih.gov Standard Raman spectra, in conjunction with theoretical calculations using Density Functional Theory (DFT), have provided a detailed understanding of the vibrational frequencies and optimized geometry of the Ponceau 4R molecule. nih.gov A good correlation has been observed between the experimental and theoretically calculated Raman spectra. nih.gov

SERS significantly enhances the Raman signal, enabling ultra-sensitive detection of target molecules. mdpi.com For Ponceau 4R, SERS measurements on a substrate of gold nanoparticles have demonstrated the ability to detect the dye at concentrations as low as 5 µg/mL. nih.govresearchgate.net The enhancement is achieved by localizing electromagnetic fields around the metallic nanostructures, creating "hot spots" where the Raman scattering is amplified. mdpi.com

Specific SERS peaks have been identified as indices for the semi-quantitative analysis of Ponceau 4R. The peaks at 1030 cm⁻¹, 1236 cm⁻¹, 1356 cm⁻¹, and 1502 cm⁻¹ are particularly useful for this purpose. nih.gov These findings highlight the utility of SERS as a powerful and ultrasensitive method for the rapid detection of Ponceau 4R. nih.govresearchgate.net

Table 4: Index SERS Peaks for Semi-Quantitative Analysis of Ponceau 4R

| SERS Peak (cm⁻¹) | Reference |

|---|---|

| 1030 | nih.gov |

| 1236 | nih.gov |

| 1356 | nih.gov |

| 1502 | nih.gov |

Fluorescence Quenching-Based Assays Utilizing Quantum Dots (Graphene Quantum Dots, CdTe Quantum Dots)

Fluorescence quenching has emerged as a powerful principle for the development of sensitive and selective analytical sensors. Quantum dots (QDs), which are semiconductor nanocrystals, are particularly valued in this area for their unique photoluminescent properties, such as high quantum yield, photostability, and size-tunable emission spectra. The interaction between a target analyte and the surface of a quantum dot can lead to a decrease, or "quenching," of the QD's fluorescence intensity. This change in fluorescence can be precisely measured and correlated to the concentration of the analyte.

Graphene Quantum Dots (GQDs): Graphene quantum dots have been utilized as effective fluorescent probes for the quantitative analysis of Ponceau 4R. rsc.org The mechanism of fluorescence quenching in this system is identified as a static quenching process, which occurs when Ponceau 4R forms a non-fluorescent ground-state complex with the GQDs. rsc.orgresearchgate.net The formation of this complex alters the electronic properties of the GQDs, leading to a reduction in fluorescence emission. researchgate.net Studies have optimized various experimental parameters, including pH, temperature, and reaction time, to maximize the sensitivity of the assay. rsc.org Under optimal conditions, a linear relationship is observed between the fluorescence intensity of the GQDs and the concentration of Ponceau 4R, allowing for its quantification. rsc.org One method demonstrated a linear range of 5–150 μg mL⁻¹ with a limit of detection (LOD) of 2.57 μg mL⁻¹. rsc.org By using more diluted GQDs, the detection limit could be further lowered to 8.32 ng mL⁻¹. rsc.orgresearchgate.net

Cadmium Telluride (CdTe) Quantum Dots: Cadmium telluride quantum dots have also been successfully synthesized and applied for the quantitative analysis of Ponceau 4R in beverages. nih.govsci-hub.st When excited at a specific wavelength (e.g., 380 nm), the fluorescence emission of CdTe QDs is significantly quenched in the presence of Ponceau 4R. nih.gov The quenching mechanism has been investigated using the modified Stern-Volmer equation, providing insights into the interaction dynamics. sci-hub.st The method's performance is influenced by factors such as the emission wavelength of the CdTe QDs, pH, temperature, and reaction time. nih.govsci-hub.st A developed assay showed a linear response for Ponceau 4R in the concentration range of 2.5–25 μg/mL, achieving a low limit of detection of 0.025 μg/mL. nih.govsci-hub.st The successful application of this method to real beverage samples demonstrates its potential for routine food analysis. sci-hub.st

Table 1: Performance of Quantum Dot-Based Fluorescence Quenching Assays for Ponceau 4R

| Quantum Dot Type | Linear Range (µg/mL) | Limit of Detection (LOD) | Quenching Mechanism | Reference |

|---|---|---|---|---|

| Graphene Quantum Dots (GQDs) | 5 - 150 | 2.57 µg/mL (or 8.32 ng/mL with diluted GQDs) | Static | rsc.orgresearchgate.net |

| Cadmium Telluride (CdTe) QDs | 2.5 - 25 | 0.025 µg/mL | Dynamic | nih.govsci-hub.st |

Liquid-Liquid Microextraction for Trace Analysis

Trace analysis of food additives like Ponceau 4R often requires a preconcentration step to bring the analyte to a detectable level and to remove matrix interferences. Liquid-liquid microextraction (LLME) techniques are miniaturized sample preparation methods that have gained popularity due to their low consumption of organic solvents, reduced waste generation, and high enrichment factors. nih.gov These methods are excellent alternatives to traditional liquid-liquid extraction. nih.gov

One innovative approach is the use of deep eutectic solvents (DES) for a liquid-phase microextraction method (LPME) to determine Ponceau 4R in water and cosmetic samples. researchgate.net A deep eutectic solvent, formed from tetra-n-butylammonium bromide and decanoic acid, served as the extraction phase. researchgate.net The procedure was optimized by studying variables such as pH, DES volume, and ultrasonication time. researchgate.net At an optimal pH of 3.0, the Ponceau 4R dye was efficiently extracted into the DES phase. researchgate.net This method achieved a preconcentration factor of 40, with a limit of detection (LOD) of 5.97 µg/L and a limit of quantification (LOQ) of 18.1 µg/L. researchgate.net

Another technique, ultrasonic-assisted cloud point microextraction (UA-CPME), has been developed for the preconcentration and identification of Ponceau 4R in beverage samples. researchgate.net This method uses a non-ionic surfactant, such as polyethylene (B3416737) glycol mono-p-nonylphenyl ether, as the extraction solvent. researchgate.net The formation of a surfactant-rich phase (the "cloud point") is induced by changes in temperature or the addition of a salting-out agent, allowing for the extraction of the target analyte from the aqueous solution.

Table 2: Liquid-Liquid Microextraction Methods for Ponceau 4R Analysis

| Method | Extraction Solvent/System | Limit of Detection (LOD) | Preconcentration Factor | Reference |

|---|---|---|---|---|

| Deep Eutectic Solvent-based Liquid Phase Microextraction (DES-LPME) | Tetra-n-butylammonium bromide & Decanoic acid | 5.97 µg/L | 40 | researchgate.netresearchgate.net |

Integration of Green Analytical Chemistry Principles in Method Development

The principles of Green Analytical Chemistry (GAC) are increasingly guiding the development of new analytical methods. youtube.com The core goal of GAC is to minimize the environmental impact of chemical analysis by reducing or eliminating the use of hazardous substances, decreasing waste, and lowering energy consumption, without compromising analytical performance. youtube.com

In the context of Ponceau 4R analysis, these principles have been successfully integrated into a reversed-phase high-performance liquid chromatography (RP-HPLC) method for its simultaneous determination with Carmoisine in food samples. nih.govresearchgate.net A key feature of this method is the deliberate substitution of hazardous organic solvents, which are common in traditional HPLC, with a greener alternative. nih.gov Specifically, the mobile phase employed a mixture of ethanol (B145695) and an acetate buffer (pH 5), with ethanol being recognized for its effectiveness, ease of use, and more favorable environmental profile. nih.govresearchgate.net

The "greenness" of this analytical procedure was systematically evaluated using established assessment tools, including the Green Analytical Procedure Index (GAPI), Analytical Eco-Scale (AES), and Analytical Greenness Metrics (AGREE). nih.gov These tools provide a quantitative or qualitative score based on factors like the toxicity of reagents, energy consumption, and waste generation. The developed method received favorable scores from these assessments, confirming its alignment with GAC principles. nih.gov The method was validated according to ICH guidelines, demonstrating that its linearity, precision, and sensitivity were within acceptable limits, proving that environmental sustainability does not have to come at the cost of analytical robustness. nih.gov

Degradation Pathways and Environmental Transformation Dynamics

Thermal Degradation Kinetics and Product Analysis

Thermal degradation studies of Ponceau 4R examine its stability at elevated temperatures and the resulting breakdown products. Thermal analysis measurements have shown that Ponceau 4R exhibits thermal stability up to 300 °C. researchgate.net

Identification of Thermal Degradation Byproducts

Research into the thermal degradation of azo dyes, including Ponceau 4R, indicates that the process can yield a variety of products. While specific detailed analyses for Ponceau 4R thermal byproducts are less extensively documented compared to other degradation pathways in the provided search results, studies on the degradation of similar azo dyes suggest the formation of aromatic amines and other smaller organic molecules upon the cleavage of the azo bond and breakdown of the aromatic structures. academicjournals.orgsemanticscholar.org Studies on the catalytic oxidation of Ponceau 4R, which can involve thermal components, have identified main by-products as aromatic compounds and organic acids such as tartaric, fumaric, maleic, propanoic, oxalic, and formic acids, in addition to inorganic ions like NO₃⁻, NH₄⁺, and SO₄²⁻. semanticscholar.org

Comparative Analysis of Thermal Degradation Pathways

Comparative analysis of degradation pathways highlights that thermal degradation processes can differ significantly from other methods like photodegradation in terms of the products formed. lboro.ac.uk For instance, while thermally degraded Ponceau 4R in one study showed four peaks in HPLC analysis, other food colors exhibited a larger number of peaks, indicating varied degradation pathways depending on the dye structure. lboro.ac.uk The presence of different catalysts or oxidizing agents can also significantly influence the thermal degradation pathway and the resulting products. For example, catalytic oxidation using super-iron (VI) compounds or Fenton-like reactions at elevated temperatures leads to the breakdown of azo bonds and aromatic rings, yielding various organic and inorganic byproducts. benchchem.comsemanticscholar.org

Photodegradation Mechanisms and Identification of Transformation Products

Photodegradation involves the breakdown of Ponceau 4R upon exposure to light, particularly UV and visible light. This process is influenced by the dye's chemical structure and environmental conditions.

Characterization of Photodegradation Products by UHPLC-Q-TOF-MS/MS

Ultra-high performance liquid chromatography coupled with quadrupole-time-of-flight mass spectrometry (UHPLC-Q-TOF-MS/MS) is a powerful technique used to identify and characterize the photodegradation products of Ponceau 4R. Non-target screening using this method has revealed the formation of several degradation products when Ponceau 4R is exposed to light, particularly in complex matrices like beverages. researchgate.netrsc.orgrsc.org Accurate mass measurements and fragmentation patterns obtained from MS/MS analysis are used to determine the elemental composition and elucidate the structures of these transformation products. researchgate.netrsc.org Studies have identified multiple photodegradation products (e.g., P1-P6) formed during the photolysis of Ponceau 4R in beverages. rsc.org

Influence of Co-Formulants and Environmental Factors on Photodegradation Pathways

The photodegradation pathways and rates of Ponceau 4R can be significantly influenced by the presence of co-formulants and environmental factors. In beverages, interactions between Ponceau 4R and other ingredients such as citric acid, fructose (B13574) syrup, sucrose (B13894), and grape juice can lead to the formation of degradation products that are not observed in model solutions of the dye alone. researchgate.netrsc.orgrsc.org While the presence of fructose syrup and sucrose may not directly influence the degradation pathway, they can increase the degradation rate when combined with citric acid. rsc.org The complexity of the matrix and the presence of various additives can thus lead to different degradation products and kinetics compared to pure aqueous solutions. rsc.org Environmental factors like pH and the presence of oxidizing agents or photocatalysts also play a crucial role in the photodegradation efficiency and the specific transformation products formed. benchchem.comijcce.ac.irijcce.ac.ir

Biological Degradation Studies

Biological degradation of Ponceau 4R is primarily mediated by microorganisms, including bacteria and fungi, which possess enzymes capable of breaking down azo dyes. academicjournals.orgnih.govijcmas.com

Microbial degradation often involves the enzymatic reduction of the azo bond (-N=N-), leading to the formation of colorless aromatic amines. academicjournals.orgnih.govijcmas.com This process can occur under both aerobic and anaerobic conditions, although anaerobic conditions are often more effective for the initial azo bond cleavage. nih.govijcmas.com Further degradation of the resulting aromatic amines can then occur, particularly under aerobic conditions, through ring cleavage and mineralization into simpler molecules like CO₂, H₂O, and inorganic ions. semanticscholar.orgnih.govijcmas.com

Studies have demonstrated the ability of various bacterial strains, such as Bacillus sp. AK1, Lysinibacillus sp. AK2, and Kerstersia sp. VKY1, to decolorize and degrade Ponceau 4R. academicjournals.orgresearchgate.net These microorganisms produce azoreductase enzymes responsible for cleaving the azo linkage. academicjournals.orgresearchgate.net The efficiency of microbial decolorization can be influenced by factors such as dye concentration, pH, temperature, and salt concentration. researchgate.net Consortia of different bacterial strains can also enhance the degradation efficiency. researchgate.net

While the initial cleavage of the azo bond by microbial action yields aromatic amines, the complete mineralization of these potentially toxic intermediates is crucial for environmental detoxification. academicjournals.orgnih.gov Coupled anaerobic-aerobic treatment systems are often considered efficient for achieving both decolorization and subsequent degradation of aromatic amines. ijcmas.com

Microbial Transformation Processes and Identification of Metabolites

Water-soluble azo dyes, including Ponceau 4R, are rapidly metabolized by gut bacteria cambridge.org. Intestinal bacteria, such as Escherichia coli, Streptococcus faecalis, Lactobacillus spp., Enterobacter spp., Fusobacterium sp., Bacteroides thetaiotaomicron, and Citrobacter sp., have been shown to decolorize Ponceau 4R cambridge.orguoguelph.cabioline.org.br. This decolorization is often attributed to the reductive cleavage of the azo bond, mediated by bacterial intracellular enzymes and extracellular mediators like free flavins annualreviews.org. The metabolic fate of azo dyes can vary, and the polarity of the dye can influence the rate of metabolism cambridge.org. While the specific metabolites of Ponceau 4R microbial degradation are not extensively detailed in the provided text, the reductive cleavage of the azo bond typically leads to the formation of aromatic amines ijert.orgresearchgate.netannualreviews.org. Studies on other azo dyes suggest that these transformations can produce colorless metabolites cambridge.org.

Gastrointestinal Metabolic Fate and Anaerobic Microflora Involvement

The gastrointestinal tract provides an anaerobic environment where the intestinal microflora can effectively reduce the azo bond of ingested Ponceau 4R annualreviews.org. This reductive cleavage is a primary metabolic pathway for water-soluble azo dyes in the gut cambridge.org. The anaerobic intestinal microflora plays a vital role in the biodegradation of azo dyes by producing azo reductase enzymes researchgate.net. The reduction occurs largely extracellularly, involving a redox shuttle mechanism annualreviews.org. This metabolic process in the gut can lead to the formation of aromatic amines, which are the cleavage products of the azo bond ijert.orgresearchgate.netannualreviews.org.

Advanced Oxidation Processes (AOPs) for Environmental Remediation

Advanced Oxidation Processes (AOPs) are effective chemical methods for the degradation of Ponceau 4R in aqueous solutions, often leading to high decolorization and mineralization rates.

Fenton and Photo-Fenton Systems for Oxidative Degradation

Fenton and photo-Fenton processes are widely applied AOPs for the degradation of Ponceau 4R. These processes rely on the generation of highly reactive hydroxyl radicals (•OH) ijert.orgsci-hub.se. The Fenton process involves the reaction of ferrous ions (Fe²⁺) with hydrogen peroxide (H₂O₂), while the photo-Fenton process utilizes UV or visible light irradiation to enhance the generation of hydroxyl radicals and regeneration of Fe²⁺ from Fe³⁺ ijert.orgsci-hub.seresearchgate.netdeswater.com.

Studies have demonstrated the effectiveness of both homogeneous and heterogeneous Fenton and photo-Fenton systems for Ponceau 4R degradation ijert.orgbenchchem.comsci-hub.seresearchgate.netsemanticscholar.orgakjournals.com. For instance, the Fenton and photo-Fenton processes achieved approximately 95% decolorization of Ponceau 4R within 300 seconds and complete color degradation within 7200 seconds in aqueous solutions researchgate.netakjournals.com. Total Organic Carbon (TOC) removal rates of 97% and approximately 100% were observed for Fenton and photo-Fenton conditions, respectively, after 7200 seconds researchgate.netakjournals.com. Heterogeneous catalysis using iron-impregnated aluminum-pillared clay (Fe/Al-PILC) has also shown significant TOC and COD removal rates benchchem.comsemanticscholar.org.

Super-Iron (VI) Oxidant Applications in Decolorization and Mineralization

Super-iron (VI) compounds, such as potassium permanganoferrates (VI) with the general formula K₃(FeₓMn₁₋ₓ)₂O₈, are powerful oxidizing agents that can effectively degrade Ponceau 4R benchchem.comjmaterenvironsci.comresearchgate.net. These oxidants are particularly effective in alkaline conditions benchchem.com.

Research indicates that super-iron (VI) compounds can achieve rapid decolorization and high mineralization rates of Ponceau 4R. Over 99% decolorization has been observed within 10 minutes due to the cleavage of the azo bond benchchem.comjmaterenvironsci.com. Mineralization, measured by TOC removal, can reach up to 95% with optimal dosages of specific super-iron (VI) compounds benchchem.comjmaterenvironsci.com. The degradation mechanism primarily involves the attack on the azo bonds, followed by the breakdown of aromatic rings benchchem.com.

The effectiveness of super-iron (VI) oxidants is influenced by the iron content in the oxidizing matrix jmaterenvironsci.com. For example, K₃(Fe₀.₈₀₀Mn₀.₂₀₀)₂O₈ showed higher COD and TOC removal rates (90% and 95%, respectively) compared to K₃(Fe₀.₇₄₈Mn₀.₂₅₂)₂O₈ (80% and 80%, respectively) for a 50 mg/L Ponceau 4R solution jmaterenvironsci.com.

Data Table: Super-Iron (VI) Oxidant Efficiency

| Oxidant | Optimal Dosage (g/L) | COD Removal (%) (after 30 min) | TOC Removal (%) (after 30 min) | Decolorization (%) (within 10 min) |

| K₃(Fe₀.₇₄₈Mn₀.₂₅₂)₂O₈ | 3.75 | 80 | 80 | >99 |

| K₃(Fe₀.₈₀₀Mn₀.₂₀₀)₂O₈ | 2.5 | 90 | 95 | >99 |

Photocatalytic Degradation Utilizing Nanomaterials (ZnO, CuFe₂O₄/ZnO Hetero-systems, Reduced Graphene Oxide Nanocomposites)

Photocatalytic degradation, often employing semiconductor nanomaterials, is another promising AOP for Ponceau 4R removal. These materials generate electron-hole pairs upon irradiation, leading to the formation of reactive oxygen species that degrade the dye mdpi.com.

Various nanomaterials and nanocomposites have been explored for the photocatalytic degradation of organic dyes, including those with structures similar to Ponceau 4R. Zinc oxide (ZnO) is a common photocatalyst ijcce.ac.ir. Hetero-systems like cubic-CuFe₂O₄/ZnO nanofibers have demonstrated enhanced visible-light photocatalytic activity compared to pure ZnO and CuFe₂O₄, attributed to improved light absorption and efficient charge separation at the heterojunction rsc.orgresearchgate.netdntb.gov.ua. While direct studies on Ponceau 4R degradation using CuFe₂O₄/ZnO hetero-systems are not explicitly detailed in the provided text, these materials show potential for azo dye degradation rsc.orgresearchgate.net.

Reduced graphene oxide (rGO) nanocomposites, such as TiO₂@rGO, have also shown high efficiency in photocatalytic degradation of organic dyes mdpi.comajol.inforsc.orgresearchgate.netnih.gov. The addition of rGO can increase the specific surface area, decrease the band gap energy, and enhance the separation of photogenerated electron-hole pairs, thereby improving photocatalytic activity mdpi.comresearchgate.net. Studies on other dyes indicate that rGO-based nanocomposites are effective photocatalysts mdpi.comrsc.orgresearchgate.netnih.gov.

Optimization of Process Parameters for Degradation Efficiency

Optimizing operational parameters is crucial to maximize the efficiency of AOPs for Ponceau 4R degradation. Parameters such as pH, catalyst concentration, dye concentration, oxidant concentration (e.g., H₂O₂), temperature, and irradiation time can significantly influence the degradation rate and extent of mineralization semanticscholar.orgakjournals.comijcce.ac.irrsc.orgresearchgate.netnih.gov.

For Fenton and photo-Fenton processes, an acidic pH (typically 3.0-4.0) is generally optimal ijert.orgsemanticscholar.orgakjournals.com. The concentrations of hydrogen peroxide and the iron catalyst are also critical and are often optimized using experimental design methodologies like Central Composite Design (CCD) combined with Response Surface Methodology (RSM) semanticscholar.orgakjournals.com. Studies have investigated the effect of initial concentrations of H₂O₂ and Fe²⁺ on the oxidation of Ponceau 4R researchgate.netakjournals.com.

In photocatalytic degradation using nanomaterials, parameters such as catalyst dosage, initial dye concentration, and pH of the solution are important factors to optimize ijcce.ac.irresearchgate.netnih.gov. For example, in the photocatalytic degradation of Ponceau 4R using Fe₃O₄/ZnO nanocomposites, optimal conditions were determined for dye concentration, pH, catalyst concentration, H₂O₂ concentration, temperature, and UV-C irradiation time ijcce.ac.ir. Adsorption processes, sometimes coupled with degradation, also involve optimization of parameters like pH, adsorbent dosage, contact time, and initial dye concentration nih.gov.

Data Table: Optimal Conditions for Ponceau 4R Degradation by Fe₃O₄/ZnO Nanocomposite Photocatalysis

| Parameter | Optimal Value |

| Dye Concentration | 15 mg/L |

| pH | 6 |

| Catalyst Concentration | 25 mg/L |

| H₂O₂ Concentration | 20 mg/L |

| Irradiation Time (UV-C) | 80 minutes |

| Temperature | 35 °C |

Note: The unit for dye and catalyst concentration in the source ijcce.ac.ir is given as mm/L, which is likely a typographical error and interpreted as mg/L based on typical concentrations in such studies.

Adsorption-Based Removal Mechanisms

Adsorption is a surface phenomenon where dye molecules adhere to the surface of a solid material (adsorbent). This process is influenced by various factors, including the properties of the adsorbent and the adsorbate, pH, temperature, contact time, and initial dye concentration.

Biosorption Efficiency and Kinetics using Natural Materials (e.g., fig biomass)

Biosorption, utilizing natural and often low-cost biological materials, presents an environmentally friendly approach for Ponceau 4R removal. Various natural materials have been investigated for their biosorption capabilities.

Studies have explored the use of fig biomass as a botanical biosorbent for the removal of Ponceau 4R (referred to as RP4R in some studies) from aqueous mediums. The efficiency of fig biomass in biosorption is influenced by factors such as contact duration, solution pH, biosorbent dosage, temperature, and initial dye concentration. An optimal biosorbent concentration of 1 g/L and an optimal pH of 1.5 were identified for Ponceau 4R removal using fig biomass. ijcce.ac.irijcce.ac.ir Increasing the biosorbent quantity from 0.2 to 1.4 g/L significantly enhanced the removal efficiency of Ponceau 4R from 37% to 93%. ijcce.ac.ir The biosorption capacity increased as the concentration of Ponceau 4R varied between 15 and 100 mg/L. ijcce.ac.irijcce.ac.ir Equilibrium was achieved in 50 minutes. ijcce.ac.irijcce.ac.ir

Other natural materials have also shown potential for dye removal through biosorption. For instance, alkali-boiled Tilapia fish scales have been utilized as an adsorbent for Ponceau 4R. rsc.orgscilit.com This material facilitates adsorption through both surface adsorption by hydroxyapatite (B223615) and electrostatic interaction by collagen. rsc.orgscilit.com The adsorption process using fish scales followed the pseudo-second-order kinetic model. rsc.orgscilit.com Coffee husks, an agro-industrial waste, have been developed into activated carbon adsorbents for Ponceau 4R removal. scielo.brcabidigitallibrary.org Activated coffee husks showed high efficiency, around 100%, in Ponceau 4R adsorption, attributed to their porous structure, high surface area (429.7 m²/g for phosphoric acid activated), and positive surface charge. scielo.brcabidigitallibrary.org The kinetics of Ponceau 4R adsorption onto activated coffee husks followed the Elovich kinetics model. scielo.br The adsorption kinetics were fast in the initial stage, with 50% of the dye adsorbed in less than 10 minutes using an adsorbent derived from brewer's spent grains. researchgate.net

The kinetics of Ponceau 4R adsorption onto various adsorbents, including aminated-chitosan/NiFe2O4 nanoparticles and a polyamidoamine–cyclodextrin crosslinked copolymer, have been reported to follow the pseudo-second-order kinetic model. nih.govafricaresearchconnects.comnih.govresearchgate.netresearchgate.net This suggests that the adsorption rate is controlled by the chemical adsorption process involving valence forces through sharing or exchange of electrons between the adsorbent and the adsorbate.

Adsorption Isotherm Modeling and Thermodynamic Assessments

Adsorption isotherm models are used to describe the equilibrium relationship between the amount of dye adsorbed onto the adsorbent and the concentration of dye remaining in the solution at a constant temperature. These models provide insights into the adsorption mechanism and surface properties of the adsorbent.

For the biosorption of Ponceau 4R onto fig biomass, the adsorption dynamics were well-described by the Langmuir isotherm model, with a high correlation coefficient (R²) of 0.997. ijcce.ac.irijcce.ac.ir This suggests monolayer adsorption on a homogeneous surface. The Langmuir model also provided a good fit for Ponceau 4R adsorption onto activated coffee husks (R² = 0.84) and amine functionalized Kit-6 silica (B1680970) mesoporous magnetite nanocomposite. scielo.branalchemres.org The maximum monolayer adsorption capacity (Qmax) for the amine functionalized Kit-6 silica mesoporous magnetite nanocomposite was determined to be 87.7 mg/g. analchemres.org

The Freundlich isotherm model has also been reported to represent the experimental data well for Ponceau 4R adsorption using alkali-boiled Tilapia fish scales and aminated-chitosan/NiFe2O4 nanoparticles. rsc.orgscilit.comnih.govnih.govresearchgate.net The Freundlich model is an empirical model that describes multilayer adsorption on heterogeneous surfaces. The parameter "n" of the Freundlich model, for adsorption onto activated coffee husks, indicated favorable adsorption (n > 1) across all tested temperatures. researchgate.net

Thermodynamic studies are crucial for understanding the energy changes and spontaneity of the adsorption process. These studies typically involve calculating parameters such as Gibbs free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°).

For Ponceau 4R biosorption onto fig biomass, thermodynamic assessments indicated that the process was both spontaneous and absorbed heat (endothermic). ijcce.ac.irijcce.ac.ir The positive values of ΔH° (7.595 kJ/mol) and ΔS° (31.859 J/mol K) confirmed the endothermic nature and suggested an affinity of the adsorbent for Ponceau 4R. ijcce.ac.ir

The adsorption of Ponceau 4R using activated coffee husks was found to be thermodynamically favorable, characterized by negative Gibbs free energy values. scielo.brcabidigitallibrary.org The negative value of ΔH (-0.005 kJ/mol) indicated the exothermic nature of the adsorption process, while positive ΔS values (+0.022 kJ mol⁻¹ K⁻¹) suggested an increase in entropy at the solid-liquid interface. scielo.br

For alkali-boiled Tilapia fish scales, the adsorption of Ponceau 4R was determined to be a spontaneous and exothermic process based on thermodynamic studies. rsc.orgscilit.com Similarly, the adsorption of Ponceau 4R onto a Polypyrrole/Chitosan/Graphene Oxide nanocomposite was found to be spontaneous and endothermic. africaresearchconnects.com The negative values of Gibbs free energy change for adsorption onto a polyamidoamine–cyclodextrin crosslinked copolymer also indicated the spontaneous nature of the process. researchgate.net

Here is a summary of some adsorption isotherm and thermodynamic parameters for Ponceau 4R adsorption using different adsorbents:

| Adsorbent | Isotherm Model Fit | Kinetic Model Fit | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/mol K) | Spontaneity | Nature |

| Fig biomass | Langmuir ijcce.ac.irijcce.ac.ir | Pseudo-second-order ijcce.ac.irijcce.ac.ir | Negative ijcce.ac.irijcce.ac.ir | Positive ijcce.ac.ir | Positive ijcce.ac.ir | Spontaneous ijcce.ac.irijcce.ac.ir | Endothermic ijcce.ac.irijcce.ac.ir |

| Activated Coffee Husks | Langmuir scielo.br | Elovich scielo.br | Negative scielo.brcabidigitallibrary.org | Negative scielo.br | Positive scielo.br | Spontaneous scielo.brcabidigitallibrary.org | Exothermic scielo.br |

| Alkali-boiled Tilapia fish scales | Freundlich rsc.orgscilit.com | Pseudo-second-order rsc.orgscilit.com | Negative rsc.orgscilit.com | Negative rsc.orgscilit.com | Not specified | Spontaneous rsc.orgscilit.com | Exothermic rsc.orgscilit.com |

| Aminated-chitosan/NiFe2O4 nanoparticles | Freundlich nih.govnih.govresearchgate.net | Pseudo-second-order nih.govnih.govresearchgate.net | Not specified | Not specified | Not specified | Not specified | Not specified |

| Polypyrrole/Chitosan/Graphene Oxide nanocomposite | Langmuir africaresearchconnects.com | Pseudo-second-order africaresearchconnects.com | Negative africaresearchconnects.com | Positive africaresearchconnects.com | Positive africaresearchconnects.com | Spontaneous africaresearchconnects.com | Endothermic africaresearchconnects.com |

| Amine functionalized Kit-6 mesoporous magnetite nanocomposite | Langmuir analchemres.org | Pseudo-second-order analchemres.org | Not specified | Not specified | Not specified | Not specified | Not specified |

| Polyamidoamine–cyclodextrin crosslinked copolymer | Langmuir researchgate.net | Ho and McKay researchgate.net | Negative researchgate.net | Not specified | Not specified | Spontaneous researchgate.net | Not specified |

Development of Adsorbents for Dye Removal

The development of efficient and cost-effective adsorbents is a key area of research for the removal of Ponceau 4R from wastewater. Various materials, including natural, modified, and engineered materials, are being explored. nih.gov

Natural materials, such as fig biomass and alkali-boiled fish scales, have demonstrated their potential as biosorbents. ijcce.ac.irijcce.ac.irrsc.orgscilit.com Agro-industrial wastes like coffee husks have been successfully converted into activated carbons with high adsorption capacities for Ponceau 4R. scielo.brcabidigitallibrary.org

Modified and engineered adsorbents offer enhanced adsorption capabilities. Examples include aminated-chitosan/NiFe2O4 nanoparticles, which showed a high adsorption capacity of 208.33 mg/g for Ponceau 4R removal from fruit juice. nih.govnih.govresearchgate.net A novel polyamidoamine–cyclodextrin crosslinked copolymer exhibited a high adsorption capacity of up to 254.3 mg/g. researchgate.net Amine functionalized Kit-6 silica mesoporous magnetite nanocomposite has also been synthesized and used as an efficient and recoverable adsorbent, showing a removal efficiency higher than 98% under optimal conditions. analchemres.organalchemres.org Magnetic adsorbents, such as magnetic activated carbon from Sapelli wood sawdust and Fe3O4@SiO2-CMK-8 nanocomposite, are being developed to facilitate easy separation from treated water using a magnetic field. researchgate.netbeishide.com

The selection of an adsorbent depends on factors such as performance, availability, and cost. jwent.net Biomass-based activated carbons, derived from wastes and residues, are characterized by their relatively low cost and competitive performance for removing food dyes like Ponceau 4R. beishide.com The presence of functional groups, such as hydroxyl, sulfonyl, aromatic rings, and azo groups, on the adsorbent surface plays a significant role in the adsorption of Ponceau 4R through various interactions, including electrostatic interactions, hydrogen bonding, and π–π interactions. ijcce.ac.irnih.govbeishide.comicrc.ac.ir

Here is a table summarizing some developed adsorbents and their performance for Ponceau 4R removal:

| Adsorbent | Material Type | Maximum Adsorption Capacity (mg/g) | Key Features |

| Fig biomass | Natural Biosorbent | Not specified | Effective at pH 1.5, 1 g/L dosage ijcce.ac.irijcce.ac.ir |